molecular formula C6H4N4O2 B1296475 Tetrazolo[1,5-a]pyridine-5-carboxylic acid CAS No. 7477-12-5

Tetrazolo[1,5-a]pyridine-5-carboxylic acid

Cat. No. B1296475
CAS RN: 7477-12-5
M. Wt: 164.12 g/mol
InChI Key: SWQRDIZBVKQGKB-UHFFFAOYSA-N
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Description

Tetrazolo[1,5-a]pyridine-5-carboxylic acid is a chemical compound with the molecular formula C6H4N4O2 . It is an important tetrazole derivative with good biological and pharmaceutical activities, mainly serving as an intermediate of medicine and synthetic materials .


Synthesis Analysis

An efficient multicomponent one-pot route has been described for the DABCO-catalyzed synthesis of tetrazolo[1,5-a]pyrimidines . This synthesis strategy is based on the reaction of malononitrile and aldehydes with 5-aminotetrazole monohydrate using 1,4-diazabicyclo[2.2.2]octane (DABCO) in i-PrOH under reflux conditions .


Molecular Structure Analysis

The molecular weight of Tetrazolo[1,5-a]pyridine-5-carboxylic acid is 164.12 g/mol . The InChI code is 1S/C6H4N4O2/c11-6(12)4-2-1-3-5-7-8-9-10(4)5/h1-3H, (H,11,12) .


Chemical Reactions Analysis

Tetrazolo[1,5-a]pyridine-5-carboxylic acid is involved in various chemical reactions. For instance, to investigate the potential of tetrazolo[1,5-a]pyridine as an electron-accepting unit, a series of diarylated tetrazolo[1,5-a]pyridine derivatives was synthesized by treating the corresponding diarylated pyridine N-oxide with diphenylphosphoryl azide .


Physical And Chemical Properties Analysis

Tetrazolo[1,5-a]pyridine-5-carboxylic acid has a molecular weight of 164.12 g/mol . It has a topological polar surface area of 80.4 Ų and a complexity of 198 . It has one hydrogen bond donor count and five hydrogen bond acceptor counts . The compound is solid at room temperature .

Scientific Research Applications

  • Pharmaceutical Research

    • Tetrazole compounds have been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, anticonvulsant, antihypertensive, hypoglycemic, antiparasitic, and antiviral activities .
    • Their biological activity, reactivity and other properties are mostly governed by their ability to form highly stable hydrogen bonds .
  • Chemical Synthesis

    • Tetrazole compounds can act as hydrogen bonding donors or acceptors, which makes them useful in chemical synthesis .
    • They can be used as building blocks in the synthesis of more complex molecules .
  • Material Science

    • Tetrazole compounds can be used in the development of new materials due to their unique chemical properties .
  • Energetic Materials

    • Tetrazole compounds can be used in the development of energetic materials due to their high nitrogen content and the energy released during their decomposition .
  • Agriculture

    • Some tetrazole compounds have shown potential as growth regulators in plants .
  • Electronics

    • Due to their unique electronic properties, some tetrazole compounds are being explored for use in electronic devices .

properties

IUPAC Name

tetrazolo[1,5-a]pyridine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O2/c11-6(12)4-2-1-3-5-7-8-9-10(4)5/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWQRDIZBVKQGKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=NN2C(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60323702
Record name tetrazolo[1,5-a]pyridine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60323702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrazolo[1,5-a]pyridine-5-carboxylic acid

CAS RN

7477-12-5
Record name 7477-12-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404699
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name tetrazolo[1,5-a]pyridine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60323702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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